molecular formula C13H16N2O4 B1386259 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid CAS No. 1189547-44-1

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid

Cat. No. B1386259
CAS RN: 1189547-44-1
M. Wt: 264.28 g/mol
InChI Key: RBJWQTYDDHKHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 . It is used for research purposes .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 264.28 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents. The nitro group in “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” could potentially be involved in the formation of bioreductive anti-cancer agents, similar to other nitrophenyl piperidine compounds .

Antiviral and Antimicrobial Applications

The piperidine nucleus is known for its antiviral and antimicrobial properties. This compound could be explored for its potential use in treating viral infections and combating microbial resistance .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also known for their analgesic and anti-inflammatory effects. The carboxylic acid moiety could enhance these properties, making it a candidate for pain relief and inflammation management .

Nanotechnology Applications

Carboxylic acids have been reported to assist in the surface modification of nanomaterials. “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” could be investigated for its utility in creating polymer nanomaterials with enhanced properties .

Neurodegenerative Disease Treatment

Compounds with a piperidine structure have been investigated for their anti-Alzheimer’s properties. This compound’s structure suggests potential applications in the treatment or management of neurodegenerative diseases .

Anticoagulant Applications

Piperidine derivatives have been used as anticoagulants. The unique structure of “1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid” might offer new pathways for anticoagulant therapies .

Safety and Hazards

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJWQTYDDHKHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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